molecular formula C16H14O3 B2471740 (E)-3-(4-(Benzyloxy)phenyl)acrylic acid CAS No. 227105-11-5; 6272-45-3

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid

Cat. No.: B2471740
CAS No.: 227105-11-5; 6272-45-3
M. Wt: 254.285
InChI Key: HCMSDYVKYZIYGA-DHZHZOJOSA-N
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Description

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid (CAS: 6272-45-3) is a cinnamic acid derivative characterized by a benzyloxy group at the para position of the phenyl ring and an α,β-unsaturated carboxylic acid moiety in the (E)-configuration. Its molecular formula is C₁₆H₁₄O₃, with a molecular weight of 254.28 g/mol . The compound is widely used as a synthetic intermediate in medicinal chemistry and materials science, particularly for developing bioactive molecules such as antitumor agents, antioxidants, and antimicrobial hybrids .

Key properties include:

  • Synthesis: Typically synthesized via Knoevenagel condensation between 4-(benzyloxy)benzaldehyde and malonic acid in the presence of a base catalyst (e.g., piperidine) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-phenylmethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMSDYVKYZIYGA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-45-3, 227105-11-5
Record name 3-(4-Benzyloxy-phenyl)-acrylic acid
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Record name (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (E)-3-(4-(benzyloxy)phenyl)acrylic acid with structurally and functionally related cinnamic acid derivatives.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Synthesis Method References
This compound C₁₆H₁₄O₃ 254.28 Benzyloxy at C4, acrylic acid Moderate antioxidant activity; precursor for cytotoxic hybrids (e.g., compound 35) Knoevenagel condensation
(E)-3-(4-(Benzyloxy)-3-ethoxyphenyl)acrylic acid C₁₈H₁₈O₄ 298.34 Benzyloxy at C4, ethoxy at C3, acrylic acid Not reported; structural analog for lipophilicity modulation Aldehyde-malonic acid condensation
Methyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate C₁₈H₁₈O₄ 298.34 Benzyloxy at C4, methoxy at C3, methyl ester Significant cytotoxicity against K562 leukemia cells (72.5% inhibition) Esterification of acrylic acid derivative
(E)-3-(4-((4-Bromobenzyl)oxy)phenyl)acrylic acid C₁₆H₁₃BrO₃ 333.19 4-Bromobenzyloxy at C4, acrylic acid Not reported; bromine enhances potential halogen bonding interactions Knoevenagel condensation
Caffeic acid (3,4-dihydroxycinnamic acid) C₉H₈O₄ 180.16 Dihydroxy groups at C3 and C4 Strong antioxidant and anti-inflammatory activity Natural extraction or synthesis
(E)-3-(4-Methanesulfonylphenyl)acrylic acid (B1) C₁₀H₁₀O₄S 226.25 Methanesulfonyl at C4, acrylic acid Antitumor activity (tested in cell lines) Aldehyde-malonic acid condensation

Key Findings from Comparative Analysis

Structural Modifications and Bioactivity: The benzyloxy group in this compound increases lipophilicity compared to caffeic acid (logP ~2.5 vs. ~1.2), enhancing membrane permeability but reducing antioxidant capacity due to the absence of free phenolic hydroxyls . Methoxy or ethoxy substitutions at C3 (e.g., in compound 4, C₁₈H₁₈O₄) significantly boost cytotoxicity, as seen in K562 leukemia cell inhibition (72.5% vs. 48% for unsubstituted analogs) .

Synthetic Versatility :

  • This compound serves as a scaffold for hybrid molecules. For example, conjugation with tacrine derivatives yields multi-target agents for Alzheimer’s disease .
  • Bromine or trifluoromethoxy substitutions (e.g., in compound 31, C₁₆H₁₃F₃O₄) improve metabolic stability and target binding .

Biological Performance :

  • Antioxidant activity is highest in compounds with free hydroxyl groups (e.g., caffeic acid) but is reduced in benzyloxy-protected derivatives .
  • Cytotoxicity correlates with substituent bulkiness. For instance, methyl esters (e.g., compound 4) show higher activity than free acids due to improved cellular uptake .

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